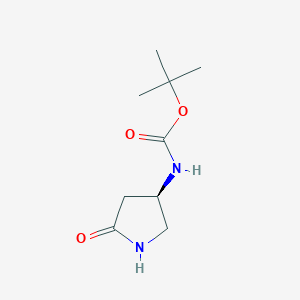

(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R)-5-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHVTCWJHBHEFA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744445 | |

| Record name | tert-Butyl [(3R)-5-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346773-63-4 | |

| Record name | Carbamic acid, N-[(3R)-5-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346773-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(3R)-5-oxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate from L-Glutamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate is a valuable chiral building block in modern medicinal chemistry, serving as a constrained γ-aminobutyric acid (GABA) analogue and a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid pyrrolidinone scaffold allows for the precise spatial orientation of substituents, making it a desirable motif for designing potent and selective drug candidates. This guide provides an in-depth, field-proven methodology for the multi-step synthesis of this compound, starting from the inexpensive and readily available chiral pool starting material, L-glutamic acid. We will dissect the causality behind experimental choices, provide detailed, step-by-step protocols, and explore the mechanistic underpinnings of each transformation, ensuring a reproducible and scalable process.

Overall Synthetic Strategy & Retrosynthetic Analysis

The transformation of L-glutamic acid into the target molecule is a non-trivial synthetic challenge that requires the formation of a lactam ring, the introduction of a new stereocenter at the C3 position with defined (R)-stereochemistry, and subsequent protection of the newly installed amino group.

The chosen strategy proceeds in three main stages:

-

Formation of the Pyroglutamate Core: L-glutamic acid is first cyclized to form the foundational (S)-pyroglutamic acid ring system.

-

Stereoselective Functionalization: The C3 position of the pyroglutamate ring is functionalized to introduce the amine precursor with the correct stereochemistry.

-

Final Elaboration: The precursor is converted to the primary amine and subsequently protected to yield the final product.

A retrosynthetic analysis reveals the key bond disconnections and strategic precursors:

Caption: Retrosynthetic analysis of the target compound.

Experimental Guide & Mechanistic Discussion

Part 1: Synthesis of the (S)-Pyroglutamate Core

The initial step leverages the inherent structure of L-glutamic acid to form the pyrrolidinone ring.

Workflow Stage 1: Lactam Formation

Caption: Workflow for the synthesis of (S)-pyroglutamic acid.

Step 1: Synthesis of (S)-Pyroglutamic Acid

-

Rationale: This reaction is a thermally induced intramolecular condensation. The amino group acts as a nucleophile, attacking the γ-carboxylic acid to form a stable five-membered lactam ring, eliminating a molecule of water.[1][2] This is a robust and atom-economical transformation that preserves the stereochemistry at the α-carbon.

-

Detailed Protocol:

-

To a round-bottom flask equipped with a distillation apparatus, add L-glutamic acid (100 g, 0.68 mol).

-

Add deionized water (100 mL) to create a slurry.

-

Heat the flask in an oil bath to 140-150 °C. Water will begin to distill off.

-

Continue heating for 3-4 hours, during which the solid will melt and then re-solidify.

-

Cool the reaction mixture to room temperature. The solid mass is crude (S)-pyroglutamic acid.

-

Recrystallize the crude solid from a 1:1 mixture of ethanol and water to yield pure (S)-pyroglutamic acid.

-

-

Mechanism: The process involves the nucleophilic attack of the C2-amine on the C5-carboxyl group, forming a tetrahedral intermediate which then collapses to release water.[3][4]

Part 2: Stereoselective Introduction of the C3-Amine

This stage is the most critical part of the synthesis, involving the installation of the new C3 stereocenter.

Step 2: Protection of (S)-Pyroglutamic Acid

-

Rationale: To enable selective chemistry at the C3 position and prevent side reactions, both the carboxylic acid and the lactam nitrogen must be protected. The carboxylic acid is converted to a methyl ester, and the lactam nitrogen is protected with a benzyl group. The benzyl group is chosen for its stability under the subsequent reaction conditions and its ease of removal via catalytic hydrogenation in a later step.

-

Protocol 2a: Esterification

-

Suspend (S)-pyroglutamic acid (50 g, 0.387 mol) in methanol (500 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 31 mL, 0.426 mol) dropwise while maintaining the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the solution and remove the solvent under reduced pressure to yield crude methyl (S)-pyroglutamate as an oil.

-

-

Protocol 2b: N-Benzylation

-

Dissolve the crude methyl (S)-pyroglutamate in anhydrous tetrahydrofuran (THF, 400 mL).

-

Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 17.1 g, 0.426 mol) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (BnBr, 51 mL, 0.426 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude N-benzyl protected ester, which can be purified by column chromatography.

-

Step 3: α-Bromination at C3

-

Rationale: With the N-benzyl group in place, the C3 position is activated for radical bromination. N-Bromosuccinimide (NBS) is a standard reagent for this transformation, typically initiated by light or a radical initiator like AIBN. This step sets the stage for introducing the nitrogen atom. The reaction may produce a mixture of diastereomers, which often requires careful purification or is carried forward to the next step where separation may be easier.

-

Protocol:

-

Dissolve the N-benzyl protected ester (50 g, 0.214 mol) in carbon tetrachloride (CCl₄, 500 mL).

-

Add N-Bromosuccinimide (NBS, 40 g, 0.225 mol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.35 g).

-

Reflux the mixture for 6 hours, monitoring by TLC.

-

Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous Na₂S₂O₃ solution and then brine.

-

Dry the organic layer over MgSO₄ and concentrate to yield the crude bromo-intermediate. Purification by column chromatography is typically required to separate diastereomers.

-

Step 4: Azide Displacement (Stereochemical Inversion)

-

Rationale: This is the key stereochemistry-defining step. The bromide at C3 is displaced by an azide nucleophile (from NaN₃) via an Sₙ2 mechanism. This reaction proceeds with inversion of configuration. Therefore, starting with the (3S)-bromo diastereomer will yield the desired (3R)-azido product.

-

Protocol:

-

Dissolve the purified (3S)-bromo intermediate (30 g, 0.096 mol) in dimethylformamide (DMF, 300 mL).

-

Add sodium azide (NaN₃, 9.4 g, 0.144 mol).

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic extracts thoroughly with water and brine to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the (3R)-azido intermediate.

-

Part 3: Final Elaboration to Target Molecule

Step 5: Concurrent Reduction and Deprotection

-

Rationale: Catalytic hydrogenation is an elegant and efficient method to achieve two crucial transformations in a single step. The palladium catalyst (Pd/C) facilitates the reduction of the azide group to a primary amine and the hydrogenolysis of the N-benzyl protecting group, liberating the lactam nitrogen.

-

Protocol:

-

Dissolve the (3R)-azido intermediate (20 g, 0.073 mol) in methanol (250 mL).

-

Carefully add 10% Palladium on carbon (Pd/C, 2.0 g, 10 wt%).

-

Pressurize the reaction vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature for 24 hours.

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate to yield crude (R)-3-amino-5-oxopyrrolidine methyl ester. This intermediate is often carried forward without extensive purification. Note: The ester may be hydrolyzed during this process or in the subsequent step.

-

Step 6: Boc Protection

-

Rationale: The final step is the protection of the newly formed C3-primary amine with the tert-butoxycarbonyl (Boc) group. This is a standard procedure using di-tert-butyl dicarbonate (Boc₂O), which yields the stable, easily handleable final product.[5][6][7] The reaction is typically performed under mild basic conditions to deprotonate the amine, enhancing its nucleophilicity.

-

Protocol:

-

Dissolve the crude amine from the previous step in a 1:1 mixture of dioxane and water (200 mL).

-

Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃, 12.3 g, 0.146 mol).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 17.5 g, 0.080 mol) in dioxane (50 mL) dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with 1 M citric acid solution, followed by brine.

-

Dry over Na₂SO₄, filter, and concentrate. The resulting crude product is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

-

Data Summary

The following table provides representative data for the described synthetic sequence. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Transformation | Starting Material | Product | Reagents | Typical Yield |

| 1 | Lactam Formation | L-Glutamic Acid | (S)-Pyroglutamic Acid | Heat (Δ) | >90% |

| 2a | Esterification | (S)-Pyroglutamic Acid | Methyl (S)-pyroglutamate | SOCl₂, MeOH | ~95% |

| 2b | N-Benzylation | Methyl (S)-pyroglutamate | N-Bn-Methyl (S)-pyroglutamate | NaH, BnBr | ~85% |

| 3 | Bromination | N-Bn-Methyl (S)-pyroglutamate | 3-Bromo-N-Bn-pyroglutamate | NBS, AIBN | ~60% (of desired diastereomer) |

| 4 | Azide Substitution | (3S)-Bromo-N-Bn-pyroglutamate | (3R)-Azido-N-Bn-pyroglutamate | NaN₃ | ~80% |

| 5 | Reduction/Deprotection | (3R)-Azido-N-Bn-pyroglutamate | (R)-3-Aminopyrrolidin-2-one | H₂, Pd/C | ~90% |

| 6 | Boc Protection | (R)-3-Aminopyrrolidin-2-one | This compound | Boc₂O, NaHCO₃ | ~85% |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]

- 4. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data for (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its pyrrolidinone scaffold is a core component of numerous therapeutic agents, and the defined (R)-stereochemistry at the C3 position is critical for achieving desired pharmacological activity and stereospecific interactions with biological targets.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex molecules.[3]

Accurate and unambiguous structural confirmation is paramount to ensure the quality, purity, and stereochemical integrity of this intermediate. This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes not only the data itself but also the underlying principles and experimental considerations that ensure trustworthy and reproducible results.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data lies in understanding the molecule's structure, which features a lactam (cyclic amide), a carbamate, an aliphatic chain, and a single chiral center. Each functional group provides a unique spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral compound, NMR can also provide insights into its diastereomeric purity if a chiral resolving agent is used.[4]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer.[5] Key parameters include:

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between scans ensures full relaxation of protons for accurate integration.[6]

-

Spectral Width: A standard width of -2 to 12 ppm is sufficient to cover all proton signals.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) with a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0-7.0 | br s | 1H | NH (Lactam) |

| ~4.8-5.2 | br d | 1H | NH (Carbamate) |

| ~4.2-4.4 | m | 1H | CH -N(Boc) (H3) |

| ~3.4-3.6 | m | 1H | CH ₂-N (H5a) |

| ~3.2-3.4 | m | 1H | CH ₂-N (H5b) |

| ~2.6-2.8 | m | 1H | CH ₂-C=O (H2a) |

| ~2.2-2.4 | m | 1H | CH ₂-C=O (H2b) |

| 1.45 | s | 9H | -C(CH ₃)₃ |

Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and concentration. The values presented are typical for this structural class.

Interpretation of the ¹H NMR Spectrum

-

Boc Group: The most prominent signal is a sharp singlet at approximately 1.45 ppm, integrating to 9 protons. This is the classic signature of the magnetically equivalent methyl protons of the tert-butyl group.[5]

-

Pyrrolidinone Ring Protons: The five protons on the pyrrolidinone ring are diastereotopic and exhibit complex splitting patterns (multiplets, m).

-

The H3 proton, attached to the chiral center and adjacent to the electron-withdrawing carbamate nitrogen, is expected to be the most downfield of the ring protons (~4.2-4.4 ppm).

-

The H5 methylene protons are adjacent to the lactam nitrogen and appear as a multiplet around 3.2-3.6 ppm.

-

The H2 methylene protons are alpha to the lactam carbonyl group, which deshields them, placing their signal around 2.2-2.8 ppm.

-

-

Amide and Carbamate Protons: The two N-H protons typically appear as broad singlets (br s). Their chemical shifts are highly dependent on concentration, temperature, and solvent. The carbamate N-H often shows coupling to the adjacent C-H proton (appearing as a broad doublet, br d), while the lactam N-H is often broader. These signals will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

Experimental Protocol: ¹³C NMR

-

Sample and Spectrometer: The same sample and spectrometer as for ¹H NMR can be used.

-

Data Acquisition: ¹³C NMR requires significantly more scans (e.g., 1024 or more) due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each unique carbon.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C =O (Lactam) |

| ~155-156 | C =O (Carbamate) |

| ~79-81 | -C (CH₃)₃ |

| ~48-51 | C H-N(Boc) (C3) |

| ~40-43 | C H₂-N (C5) |

| ~35-38 | C H₂-C=O (C2) |

| 28.3 | -C(C H₃)₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The lactam carbonyl typically appears at a higher chemical shift (~175 ppm) than the carbamate carbonyl (~155 ppm).[7]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons give a sharp, intense signal at a characteristic chemical shift of ~28.3 ppm.[5]

-

Pyrrolidinone Ring Carbons: The three sp³-hybridized carbons of the ring appear in the aliphatic region. C3, attached to nitrogen, is the most downfield (~48-51 ppm), followed by C5 and C2.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Caption: A generalized workflow for FT-IR spectroscopic analysis.

Experimental Protocol

-

Sample Preparation: The sample, which is often a solid or oil, can be prepared in several ways. For a solid, the KBr pellet method is common: a small amount of the sample is finely ground with spectroscopic grade potassium bromide and pressed into a transparent disk.[6] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, casting it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[6][8]

FT-IR Data Summary & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300-3400 | N-H Stretch | Lactam & Carbamate | A broad band indicating hydrogen-bonded N-H groups. |

| ~2850-2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Characteristic stretches for sp³ C-H bonds. |

| ~1740-1760 | C=O Stretch | Lactam Carbonyl | The high frequency is typical for a strained five-membered ring lactam. |

| ~1680-1700 | C=O Stretch | Carbamate Carbonyl | A very strong and sharp absorption, characteristic of the Boc protecting group.[9] |

| ~1510-1530 | N-H Bend | Amide II Band | Bending vibration coupled with C-N stretching, typical for secondary amides. |

| ~1160-1250 | C-O Stretch | Carbamate | Strong stretching vibrations from the C-O bonds of the carbamate group. |

The two distinct, strong carbonyl absorptions are the most diagnostic features in the IR spectrum, immediately confirming the presence of both the lactam and the carbamate functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.

Experimental Protocol

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., <1 mg/mL).[6]

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The data is acquired using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

Data Interpretation

-

Molecular Formula: C₉H₁₆N₂O₃[10]

-

Molecular Weight (Monoisotopic): 200.1161 g/mol [10]

-

Expected Ion: In positive ion mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Calculated m/z for [C₉H₁₆N₂O₃ + H]⁺: 201.1234

-

Calculated m/z for [C₉H₁₆N₂O₃ + Na]⁺: 223.1053

-

-

High-Resolution MS (HRMS): An HRMS experiment would yield a mass measurement with high precision (typically to four or five decimal places). A found mass that matches the calculated mass to within a few ppm (< 5 ppm) provides unequivocal confirmation of the elemental formula.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy provides rapid confirmation of essential functional groups, particularly the distinct lactam and carbamate carbonyls. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. Together, these methods form a self-validating system that ensures the identity, purity, and structural integrity of this critical chiral intermediate, providing researchers and drug developers with the confidence needed for its application in complex synthetic endeavors.

References

- 1. This compound | 1346773-63-4 | Benchchem [benchchem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 9. tert-Butyl carbamate [webbook.nist.gov]

- 10. tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | C9H16N2O3 | CID 68766454 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Boc-Protected Pyroglutamic Acid Derivatives for Drug Development

Abstract: The pyroglutamic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of novel therapeutics.[1][2] The strategic application of a tert-butoxycarbonyl (Boc) protecting group is critical for its use as a versatile building block in complex organic syntheses, particularly in peptide chemistry and drug development.[3] This guide provides an in-depth analysis of the core physicochemical properties of Boc-protected pyroglutamic acid and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore key parameters such as lipophilicity, solubility, stability, and spectroscopic signatures, supported by detailed experimental protocols and data interpretation to facilitate informed decision-making in the laboratory.

The Strategic Importance of Boc-Pyroglutamic Acid in Medicinal Chemistry

Pyroglutamic acid, a cyclic derivative of glutamic acid, imparts conformational rigidity into peptide chains, a feature that can significantly influence the bio-activity and stability of a molecule.[2][4] Its derivatives are key components in the synthesis of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors and various bioactive natural products.[1][2]

The tert-butoxycarbonyl (Boc) group serves as a crucial temporary shield for the nitrogen atom within the pyroglutamic acid lactam ring.[5] This protection is paramount for two primary reasons:

-

Orthogonality: The Boc group is stable under a wide array of reaction conditions, including basic and nucleophilic environments, yet it can be selectively and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[6][7][8] This orthogonality is essential for multi-step syntheses where other protecting groups may be present.[7]

-

Solubility and Handling: The introduction of the bulky, non-polar Boc group often enhances the solubility of the amino acid derivative in common organic solvents, simplifying reaction setup and purification processes.[3][9]

A thorough understanding of the physicochemical properties of these derivatives is not merely academic; it directly impacts a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of successful drug development.

Core Physicochemical Properties

The properties of a Boc-protected pyroglutamic acid derivative are a composite of its core scaffold, the Boc group, and any additional functionalization.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of a drug's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

-

Impact of the Boc Group: The tert-butyl moiety significantly increases the lipophilicity of the parent pyroglutamic acid (LogP ≈ -0.89 to -1.23).[10][11] For instance, the calculated LogP for Boc-L-pyroglutamic acid methyl ester is approximately 0.976.[12] This shift from hydrophilic to more lipophilic character is often essential for enhancing membrane permeability.

-

Structural Modifications: Further derivatization, such as esterification of the carboxylic acid, will further increase LogP. For example, Boc-L-pyroglutamic acid methyl ester is more lipophilic than Boc-L-pyroglutamic acid.[3][13] This tunability allows medicinal chemists to optimize the LogP value to fall within the desired range for oral bioavailability (typically LogP 1-5).

Solubility

Solubility in both aqueous and organic media is vital for formulation and biological availability.

-

Aqueous Solubility: While the parent L-pyroglutamic acid is soluble in water, the addition of the Boc group decreases aqueous solubility.[11][] The dicyclohexylammonium salt form of Boc-L-pyroglutamic acid is sometimes used to enhance its solubility and stability for synthesis.[9]

-

Organic Solubility: Boc-protected derivatives generally exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), methanol, and dimethylformamide (DMF).[13][15][16] This property is advantageous for synthetic transformations and purification by chromatography.

Thermal and Chemical Stability

The stability of the molecule under various conditions dictates its shelf-life, formulation possibilities, and reaction compatibility.

-

Chemical Stability: The Boc group is notably stable to basic conditions but is designed to be labile in acid.[7][11] Deprotection is typically achieved with strong acids like TFA or HCl in an organic solvent.[6][8] Care must be taken when other acid-sensitive functional groups are present in the molecule.[17] The lactam ring of the pyroglutamate core is generally stable but can be susceptible to hydrolysis under harsh basic or acidic conditions.[18]

-

Thermal Stability: Boc-protected amino acids can undergo thermal deprotection at elevated temperatures (e.g., >150 °C), which can be an alternative to acid-catalyzed removal in some contexts.[19][20][21] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and decomposition temperatures, which are critical parameters for process chemistry.[22] For example, Boc-L-pyroglutamic acid has a melting point of 117-119 °C, while its methyl ester derivative melts at a lower temperature of 69-71 °C.[3][13]

Spectroscopic Profile

A well-defined spectroscopic signature is essential for routine identification and quality control.

-

¹H NMR: The proton NMR spectrum provides clear, characteristic signals. For a typical Boc-protected pyroglutamic acid derivative, one would expect to see a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[23] The protons on the pyrrolidine ring typically appear as complex multiplets between 2.0 and 4.5 ppm.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the Boc carbonyl carbon around 155 ppm.

-

IR Spectroscopy: Infrared spectroscopy will feature strong carbonyl stretching bands. One for the lactam amide (around 1680-1700 cm⁻¹) and another for the carboxylic acid or ester (around 1710-1740 cm⁻¹), in addition to the urethane carbonyl of the Boc group.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the derivatives.[24]

Experimental Characterization Protocols

The following protocols represent standard, self-validating methodologies for characterizing the physicochemical properties of Boc-pyroglutamic acid derivatives.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

The causality behind this choice is its status as the "gold standard" method for direct LogP measurement, providing unambiguous data on partitioning behavior.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4) and saturate it with n-octanol. Simultaneously, saturate n-octanol with the phosphate buffer. Allow the phases to separate for at least 24 hours.

-

Sample Preparation: Accurately weigh and dissolve the Boc-pyroglutamic acid derivative in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).

-

Partitioning: Combine equal volumes of the n-octanol solution and the pre-saturated buffer in a screw-cap vial (e.g., 5 mL of each).

-

Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[25]

-

Calculation: Calculate LogP using the formula: LogP = log10([Analyte]octanol / [Analyte]buffer).

Self-Validation: The protocol's integrity is maintained by ensuring complete phase separation and using a calibrated analytical method for quantification. Running a standard compound with a known LogP value in parallel validates the experimental setup.

Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

Methodology:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4).

-

Agitate the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method. The resulting concentration is the equilibrium solubility.

Structure-Property Relationship (SPR) Analysis

The predictable nature of the Boc-pyroglutamic acid scaffold allows for rational design. Modifications to the free carboxylic acid (position C5) or the pyrrolidine ring (positions C3 and C4) can systematically tune the molecule's properties.

Data Summary Table

| Compound | MW ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Calculated LogP | Solubility |

| Boc-L-Pyroglutamic Acid | 229.24[3] | 117 - 119[3] | -35° (c=1, CHCl₃)[3] | 0.6[26] | Soluble in organic solvents[3] |

| Boc-L-Pyroglutamic Acid Methyl Ester | 243.26[13] | 69 - 71[13] | N/A | 0.976[12] | Soluble in Dichloromethane[13][15] |

Conclusion

Boc-protected pyroglutamic acid derivatives are indispensable tools in modern drug discovery. Their physicochemical properties are a predictable function of the pyroglutamate core, the Boc protecting group, and subsequent synthetic modifications. A data-driven understanding of lipophilicity, solubility, and stability, validated through robust experimental protocols, empowers medicinal chemists to rationally design and synthesize novel drug candidates with optimized ADME profiles. This guide serves as a foundational resource, bridging theoretical knowledge with practical laboratory application to accelerate the development of next-generation therapeutics.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. nbinno.com [nbinno.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 11. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 12. Boc-L-pyroglutamic acid methyl ester | SIELC Technologies [sielc.com]

- 13. lookchem.com [lookchem.com]

- 15. Boc-L-Pyroglutamic acid methyl ester CAS#: 108963-96-8 [m.chemicalbook.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. reddit.com [reddit.com]

- 18. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10868485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | C10H15NO5 | CID 104412 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Chiral Synthesis of (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Chiral Synthon

(R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate, a derivative of the pyroglutamic acid scaffold, represents a quintessential chiral building block in modern medicinal chemistry. Its rigid, five-membered lactam core, decorated with a stereodefined amine surrogate, serves as a crucial pharmacophore in a multitude of therapeutic agents. The pyrrolidinone motif is prevalent in natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and provide conformational constraint.[1] The precise (R)-configuration at the C3 position is often critical for biological activity, making its enantioselective synthesis a topic of paramount importance for process chemists and drug developers aiming for stereochemically pure active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth analysis of prominent synthetic strategies, focusing on the underlying chemical principles, practical execution, and analytical validation.

Section 1: A Comparative Analysis of Synthetic Strategies

The synthesis of enantiopure this compound can be broadly approached through three core strategies: leveraging the natural chiral pool, employing asymmetric catalysis, or utilizing biocatalysis. The choice of route is often a balance between cost, scalability, efficiency, and the desired level of enantiopurity.

| Strategy | Starting Material | Key Chiral Induction Step | Typical Overall Yield | Typical e.e. (%) | Key Advantages | Key Disadvantages |

| Chiral Pool Synthesis | L-Glutamic Acid | Inherent chirality of the starting material | 40-60% | >99% | Readily available, inexpensive starting material; absolute stereochemistry is pre-defined. | Can involve multiple protection/deprotection steps; may require harsh reagents. |

| Asymmetric Hydrogenation | Itaconic acid derivatives or other prochiral olefins | Rhodium- or Ruthenium-catalyzed hydrogenation with a chiral phosphine ligand.[3][4] | 70-90% | 94->99% | High efficiency and atom economy; often fewer steps. | High cost of precious metal catalysts and chiral ligands; requires specialized high-pressure equipment. |

| Enzymatic Resolution | Racemic tert-butyl (5-oxopyrrolidin-3-yl)carbamate or a precursor | Lipase- or amidase-catalyzed kinetic resolution.[5][6] | <50% (for one enantiomer) | >99% | Extremely high enantioselectivity; mild, environmentally friendly reaction conditions. | Theoretical maximum yield is 50%; requires separation of the unreacted enantiomer; enzyme cost and stability can be a factor. |

| Photoenzymatic Synthesis | N-Boc-pyrrolidine | Photochemical oxidation followed by stereoselective enzymatic transamination.[7] | ~60-70% (reported for similar structures) | >99% | Novel one-pot approach from simple starting materials; mild conditions.[7] | Requires specialized photochemical reactors; scalability may be a concern for industrial applications. |

Section 2: Featured Synthetic Protocols & Mechanistic Insights

This section provides a detailed examination of two robust and widely applicable synthetic routes. The causality behind each procedural step is explained to provide a deeper understanding beyond a simple recitation of the protocol.

Route A: Chiral Pool Synthesis from L-Glutamic Acid

This is a classic and reliable method that begins with an inexpensive and enantiomerically pure natural amino acid. The strategy relies on converting the γ-carboxylic acid of glutamic acid into the lactam nitrogen and the α-carboxylic acid into the ketone carbonyl, while transforming the α-amino group into the desired protected amine at the C3 position.

Caption: Overall workflow for the synthesis from L-Glutamic Acid.

Step 1: Diesterification of L-Glutamic Acid

-

Procedure: L-Glutamic acid is suspended in methanol and cooled to 0°C. Thionyl chloride (SOCl₂) is added dropwise. The mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride.[8]

-

Causality: The acidic conditions protonate the carbonyls, making them more electrophilic for attack by methanol. SOCl₂ is a convenient source of HCl gas in situ and also helps drive the reaction by reacting with the water byproduct. Protecting both carboxylic acids as methyl esters prevents them from interfering with subsequent reactions and improves solubility in organic solvents.

Step 2: N-Boc Protection

-

Procedure: The glutamate diester hydrochloride is dissolved in a solvent like dichloromethane (DCM) or ethyl acetate. A base (e.g., triethylamine or sodium bicarbonate) is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature.[8]

-

Causality: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed later under acidic conditions. The base is essential to deprotonate the ammonium salt, freeing the amine lone pair to act as a nucleophile and attack the Boc anhydride.

Step 3: Reductive Cyclization to form the Pyroglutaminol

-

Procedure: The N-Boc protected diester is dissolved in a suitable solvent (e.g., THF/ethanol). A mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature. The reaction is carefully monitored for the selective reduction of the γ-ester. Upon completion, intramolecular cyclization occurs, often with gentle heating, to form (R)-tert-butyl (2-(hydroxymethyl)-5-oxopyrrolidin-1-yl)carbamate.

-

Causality: NaBH₄ is chosen for its chemoselectivity. It is generally capable of reducing esters, albeit more slowly than ketones or aldehydes. The γ-ester is sterically more accessible than the α-ester, allowing for preferential reduction under controlled conditions. The resulting primary alcohol then readily undergoes intramolecular aminolysis with the adjacent ester to form the thermodynamically stable five-membered lactam ring.

Step 4: Conversion of Hydroxyl to Azide

-

Procedure: The alcohol from the previous step is dissolved in DCM and cooled. A base like triethylamine is added, followed by methanesulfonyl chloride (MsCl) to form the mesylate in situ. This activated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

-

Causality: The hydroxyl group is a poor leaving group. It is converted to a mesylate, which is an excellent leaving group. The subsequent Sₙ2 reaction with the azide anion proceeds with a complete inversion of stereochemistry. This step is critical for establishing the desired stereocenter if the starting material had a different configuration at that position, though in this specific multi-step sequence starting from L-glutamic acid, the stereochemistry is already set. The azide is a safe and convenient precursor to the amine.

Step 5: Reduction of Azide to Amine

-

Procedure: The azide intermediate is dissolved in methanol or ethanol. A catalyst, typically 10% Palladium on Carbon (Pd/C), is added. The flask is evacuated and backfilled with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere (from balloon pressure to 50 psi) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction proceeds on the surface of the palladium catalyst, and the only byproduct is nitrogen gas, simplifying purification. This final step reveals the target amine, which remains protected by the Boc group.

Route B: Asymmetric Catalysis

This approach builds the chirality into the molecule using a chiral catalyst, offering a more elegant and often shorter route. A common strategy is the asymmetric hydrogenation of a prochiral enamine or β-enamido ester precursor.

Caption: General workflow for an asymmetric hydrogenation approach.

The core of this method lies in the formation of a diastereomeric transition state between the prochiral substrate and the chiral metal-ligand complex.

-

Catalyst Activation: A rhodium or ruthenium precursor reacts with a chiral diphosphine ligand (e.g., a Josiphos or BINAP derivative) to form the active catalyst.

-

Substrate Coordination: The double bond and a nearby coordinating group (like the amide carbonyl) of the pyrrolinone substrate coordinate to the chiral metal center. This locks the substrate into a specific orientation.

-

Diastereoselective Hydrogenation: Molecular hydrogen adds to the metal center and is then transferred stereoselectively to one face of the double bond. The steric and electronic properties of the chiral ligand dictate which face is accessible, leading to the preferential formation of one enantiomer.[4]

-

Procedure: A solution of the prochiral substrate, tert-butyl (5-oxo-2,5-dihydro-1H-pyrrol-3-yl)carbamate, is prepared in a degassed solvent such as methanol or THF. A catalytic amount (e.g., 0.1-1 mol%) of a chiral rhodium-diphosphine complex (e.g., [Rh(COD)(Josiphos)]BF₄) is added under an inert atmosphere. The mixture is then subjected to hydrogen pressure (50-500 psi) in a specialized reactor and stirred until hydrogen uptake ceases.[3]

-

Causality & Self-Validation: This method is highly efficient but requires rigorous control. The choice of ligand is critical and often requires screening to achieve high enantioselectivity. The reaction must be run under strictly anaerobic conditions as oxygen can poison the catalyst. In-process control via chiral HPLC is essential to monitor both conversion and the build-up of enantiomeric excess (e.e.). The final product is typically purified by crystallization, which can often further enhance the enantiomeric purity.

Section 3: Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable aspect of the synthesis.

-

Structural Confirmation:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals for this compound include the characteristic singlet for the tert-butyl group (~1.4 ppm), multiplets for the pyrrolidinone ring protons, and signals for the two amide protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

-

Enantiomeric Purity Determination:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. The relative area of the two peaks allows for precise calculation of the e.e.

-

Conclusion

The synthesis of this compound is a well-studied but critical process in pharmaceutical development. While the classic chiral pool approach starting from L-glutamic acid offers reliability and cost-effectiveness, modern asymmetric catalytic methods provide more efficient and atom-economical alternatives. Furthermore, emerging photoenzymatic strategies highlight a promising future for sustainable and highly selective synthesis.[7] The selection of an optimal route requires a careful evaluation of factors including scale, cost, available equipment, and the stringent purity requirements for pharmaceutical intermediates. Each protocol, when executed with a thorough understanding of the underlying chemical principles and validated by rigorous analytical methods, can reliably deliver this vital chiral building block for the advancement of drug discovery.

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of a tertiary carbinamide via a novel Rh-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability of (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate under Acidic and Basic Conditions

<_>

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyrrolidinone (a five-membered lactam) core and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement makes it a valuable intermediate for the synthesis of a variety of pharmacologically active compounds. Understanding the chemical stability of this molecule, particularly under acidic and basic conditions, is paramount for its effective use in multi-step syntheses, formulation development, and for ensuring the stability of active pharmaceutical ingredients (APIs) derived from it.[1][2]

This technical guide provides a comprehensive analysis of the stability of this compound. It delves into the mechanistic principles governing its degradation under acidic and basic stress, offers detailed experimental protocols for stability assessment, and presents the information in a clear, actionable format for laboratory use. The principles discussed are grounded in established knowledge of reaction mechanisms and are pertinent to forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Chemical Structure and Functional Group Analysis

To fully appreciate the stability profile of this compound, it is essential to examine its constituent functional groups: the Boc-protected amine and the γ-lactam ring.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ijsdr.org [ijsdr.org]

- 5. database.ich.org [database.ich.org]

The Strategic Deployment of (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate in the Synthesis of Novel Antiviral Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidinone ring system, a five-membered lactam, is a cornerstone of numerous biologically active compounds. Its rigidified, cyclic structure offers a predictable three-dimensional arrangement for appended functional groups, making it an invaluable scaffold for designing molecules that interact with specific biological targets. When endowed with chirality, the pyrrolidinone core becomes a powerful tool for developing stereoselective drugs, a critical consideration in modern pharmacology where enantiomers can exhibit vastly different efficacy and toxicity profiles.

Among the vast library of chiral building blocks, (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate has emerged as a particularly versatile and strategic intermediate. Derived from (R)-3-aminopyrrolidin-5-one, this compound combines the conformational rigidity of the pyroglutamic acid backbone with the synthetic utility of a Boc-protected amine. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling sequential and site-selective modifications. This guide will delve into the novel applications of this key intermediate, with a central focus on its pivotal role in the synthesis of the groundbreaking antiviral agent, nirmatrelvir.

Core Application: A Keystone in the Synthesis of Nirmatrelvir (Paxlovid™)

The most prominent and timely application of this compound is its use as a critical precursor to a key fragment of nirmatrelvir, the active component in the oral antiviral medication Paxlovid™.[1] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] The pyrrolidinone moiety of nirmatrelvir plays a crucial role in positioning the inhibitor within the active site of the enzyme for optimal interaction.[1]

The synthesis of nirmatrelvir showcases a sophisticated use of this compound, where it serves as the foundation for the P1' fragment of the peptidomimetic inhibitor. The core transformation involves the deprotection of the Boc group, followed by a crucial amide bond formation with the P1 fragment of the drug.

Experimental Workflow: From Chiral Building Block to a Key Nirmatrelvir Intermediate

The following diagram illustrates the general synthetic workflow, highlighting the central role of the deprotected (R)-3-aminopyrrolidin-5-one hydrochloride.

Caption: General workflow for the synthesis of a nirmatrelvir precursor.

Novel Synthetic Strategies: The Amide Coupling Reaction

A critical step in the synthesis of nirmatrelvir is the formation of the amide bond between the deprotected pyrrolidinone amine and the carboxylic acid of the adjoining fragment. This is not a trivial transformation, as it requires conditions that are mild enough to avoid racemization of the chiral centers. Various synthetic routes have been developed, each employing different coupling strategies, reflecting the ongoing innovation in peptide synthesis.

Quantitative Data Summary of Representative Amide Coupling Methods

| Method | Coupling Reagents | Solvent | Yield | Reference |

| Pfizer Patent | HATU, DIPEA | DMF | ~50% | [3] |

| Green Chemistry Approach | DPDTC, DMAP, NMM | Ethyl Acetate | 78% (over 3 steps) | [4] |

| One-Pot Synthesis | T3P, DIPEA | Ethyl Acetate | 64% (overall) | [5][6] |

HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; DPDTC: Di-2-pyridyldithiocarbonate; DMAP: 4-(Dimethylamino)pyridine; NMM: N-Methylmorpholine; T3P: Propylphosphonic Anhydride.

Mechanistic Insight: The Rationale Behind Coupling Reagent Selection

The choice of coupling reagent is paramount to the success of the amide bond formation, influencing reaction efficiency, yield, and the preservation of stereochemical integrity.

-

HATU-Mediated Coupling: This method, described in Pfizer's original patent, utilizes a well-established uronium-based coupling reagent.[3] The mechanism involves the activation of the carboxylic acid to form a highly reactive acyl-uronium species, which is then susceptible to nucleophilic attack by the amine. DIPEA is used as a non-nucleophilic base to neutralize the generated acid. While effective, this method can be costly and generate significant waste, prompting the exploration of greener alternatives.

-

Thioester-Mediated "Green" Coupling: A more sustainable approach employs the in-situ formation of a thioester intermediate using di-2-pyridyldithiocarbonate (DPDTC).[4][7] This method avoids traditional, often atom-uneconomical, peptide coupling reagents. The carboxylic acid is activated to a thioester, which then undergoes aminolysis with the pyrrolidinone fragment. This strategy has been shown to be high-yielding and more environmentally friendly.

-

T3P-Mediated One-Pot Synthesis: Propylphosphonic anhydride (T3P) has emerged as a powerful and green coupling reagent.[5][6] It activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine. T3P is particularly advantageous as its byproducts are water-soluble and easily removed. This has enabled the development of streamlined, one-pot syntheses of nirmatrelvir, significantly improving process efficiency.

The following diagram illustrates the general mechanism of carbodiimide-activated amide bond formation, which shares principles with the more advanced reagents used in nirmatrelvir synthesis.

Caption: Generalized mechanism of amide bond formation.

Detailed Experimental Protocol: T3P-Mediated One-Pot Synthesis of a Nirmatrelvir Intermediate

The following protocol is a representative example of a modern, efficient synthesis adapted from published literature.[5][6]

Materials:

-

Carboxylic acid intermediate (1 equivalent)

-

(R)-3-aminopyrrolidin-5-one hydrochloride (1.1 equivalents)

-

Propylphosphonic Anhydride (T3P) (1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

The carboxylic acid intermediate is dissolved in anhydrous EtOAc and cooled to -10 °C under an inert atmosphere.

-

DIPEA is added, followed by the dropwise addition of T3P, maintaining the temperature at -10 °C. The mixture is stirred for 1 hour to ensure complete activation of the carboxylic acid.

-

(R)-3-aminopyrrolidin-5-one hydrochloride is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for approximately 20 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by crystallization from an appropriate solvent system (e.g., EtOAc/MTBE) to afford the desired amide-coupled intermediate.

Conclusion: A Versatile Building Block for Future Drug Discovery

The case of nirmatrelvir provides a compelling testament to the strategic importance of this compound in modern drug discovery. While the reactions it undergoes—deprotection and amide coupling—are fundamental transformations, their application in a highly convergent and stereocontrolled synthesis of a complex antiviral agent highlights the "novelty" in its strategic use. The development of greener and more efficient coupling protocols further underscores the continuous innovation in this field. For researchers and drug development professionals, this compound represents not just a chiral intermediate, but a validated and powerful tool for the construction of sophisticated, life-saving therapeutics. Its proven utility ensures it will remain a valuable asset in the ongoing quest for new medicines.

References

- 1. vapourtec.com [vapourtec.com]

- 2. benchchem.com [benchchem.com]

- 3. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches | MDPI [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Strategic Incorporation of (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate in PROTAC® Linker Synthesis

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity.[][2][3][4] This application note provides a detailed guide for researchers on the strategic use of (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate, a chiral building block that imparts conformational rigidity into PROTAC linkers. We will explore the rationale for its use, provide detailed, field-proven synthetic protocols for its incorporation, and discuss key considerations for characterization and troubleshooting.

Introduction: The Linker as a Core Determinant of PROTAC Success

A PROTAC molecule's efficacy hinges on its ability to induce a stable and productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase.[3][4] The linker is far more than a simple tether; its length, rigidity, polarity, and attachment vectors dictate the spatial arrangement of the two proteins, directly impacting ubiquitination efficiency and subsequent degradation.[][2][5] While flexible linkers like alkyl and PEG chains offer synthetic ease and broad conformational sampling, they can incur an entropic penalty upon binding.[2][4] Conversely, rigid linkers can pre-organize the PROTAC into a bioactive conformation, enhancing potency and potentially improving selectivity.[2][4][6]

The this compound building block offers a compelling solution for introducing controlled rigidity and a defined stereochemical vector within the PROTAC linker.

Key Advantages:

-

Conformational Constraint: The pyrrolidinone ring reduces the number of rotatable bonds, limiting conformational flexibility and helping to pre-organize the PROTAC for optimal ternary complex formation.[2][6]

-

Stereochemical Control: The (R)-stereocenter provides a fixed three-dimensional orientation for the linker exit vector, which can be crucial for establishing productive protein-protein interactions within the ternary complex.

-

Synthetic Versatility: The Boc-protected amine serves as a stable, orthogonal handle for subsequent coupling reactions, allowing for modular and convergent PROTAC synthesis.[7]

Core Synthetic Workflow and Key Reactions

The incorporation of the (R)-pyrrolidinone moiety into a PROTAC typically follows a convergent synthetic strategy. The core workflow involves two primary chemical transformations: Boc deprotection followed by amide bond formation.

Caption: General experimental workflow for PROTAC synthesis.

Step 1: Boc Deprotection of the Pyrrolidinone Core

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used for amines.[8] Its removal is the first critical step to unmask the amine for subsequent coupling.

Mechanism Insight: The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[9]

Recommended Protocol: TFA-mediated Boc Deprotection

This is the most common and robust method for Boc deprotection in PROTAC synthesis.

| Reagent/Parameter | Recommended Value | Rationale & Expert Insights |

| Solvent | Dichloromethane (DCM) | Excellent solvent for both starting material and the resulting TFA salt. It is volatile, facilitating easy removal post-reaction. |

| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that cleaves the Boc group efficiently at room temperature. The resulting trifluoroacetate salt is often sufficiently pure to be used directly in the next step without further purification. |

| TFA Concentration | 20-50% (v/v) in DCM | This range ensures rapid and complete deprotection without requiring harsh conditions. Higher concentrations can be used if the substrate is particularly robust. |

| Reaction Time | 30 min - 2 hours | Reaction progress should be monitored by LC-MS or TLC until the starting material is fully consumed. |

| Temperature | Room Temperature (20-25 °C) | Exothermic reactions are not a concern, and heating is unnecessary. |

| Work-up | Co-evaporation with solvent | After confirming reaction completion, the solvent and excess TFA are removed in vacuo. Co-evaporation with DCM or toluene can help remove residual TFA. Crucially, do not perform an aqueous basic wash , as the free amine can be unstable or difficult to extract. The resulting TFA salt is carried forward. |

| Scavengers | Anisole or Triisopropylsilane (TIPS) | While often unnecessary for this substrate, scavengers can be added (1-5 eq) to trap the generated tert-butyl cation, preventing potential alkylation of sensitive functional groups elsewhere in the molecule.[8][10] |

Step 2: Amide Bond Formation

With the amine deprotected, it can be coupled to a carboxylic acid-bearing fragment, which could be an extended linker, a POI ligand, or an E3 ligase ligand. Peptide coupling reagents are essential for this transformation, activating the carboxylic acid for nucleophilic attack by the amine.

Caption: Amide coupling reaction mechanism.

Recommended Protocol: HATU-mediated Amide Coupling

HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization.

| Reagent/Parameter | Recommended Value | Rationale & Expert Insights |

| Solvent | N,N-Dimethylformamide (DMF) or DCM | DMF is an excellent polar aprotic solvent that dissolves most reactants, including amine salts and coupling agents. |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1 - 1.5 equivalents. HATU provides rapid activation and high yields. It is generally superior to older reagents like HOBt/EDC, especially for sterically hindered substrates. |

| Base | N,N-Diisopropylethylamine (DIPEA) | 2 - 4 equivalents. A non-nucleophilic hindered base is critical. It neutralizes the incoming amine salt (e.g., TFA salt) and the HCl generated during the reaction without competing in the coupling. |

| Stoichiometry | Amine (1.0 eq), Carboxylic Acid (1.0 - 1.2 eq) | A slight excess of the carboxylic acid can help drive the reaction to completion. |

| Reaction Time | 2 - 16 hours | Monitor by LC-MS. Reactions are often complete within a few hours at room temperature. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for most couplings. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish, but monitor for potential degradation. |

| Work-up | Aqueous wash and extraction | Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate). Wash sequentially with aqueous acid (e.g., 1N HCl) to remove excess base, aqueous base (e.g., sat. NaHCO₃) to remove excess acid and HATU byproducts, and brine. Dry the organic layer and concentrate. |

| Purification | Flash Column Chromatography or Prep-HPLC | Purification is almost always necessary to remove coupling byproducts and unreacted starting materials. Silica gel chromatography is standard. For high-purity final PROTACs, reverse-phase preparative HPLC is recommended. |

Detailed Experimental Protocol: Synthesis of a Model Linker Intermediate

This protocol details the synthesis of (R)-tert-butyl (1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-5-oxopyrrolidin-3-yl)carbamate, a common intermediate for Cereblon (CRBN) recruiting PROTACs.

Step 1: Boc Deprotection of tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (This step assumes a commercially available or pre-synthesized azide-PEG3-Boc linker)

-

Dissolve tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate (1.0 eq) in DCM (0.1 M).

-

Add TFA (5 eq, ~30% v/v) dropwise at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC/LC-MS.

-

Upon completion, concentrate the mixture in vacuo. Co-evaporate with toluene (2x) to yield the amine as a TFA salt, which is used directly.

Step 2: Coupling with this compound Precursor (This assumes the pyrrolidinone fragment has a carboxylic acid handle, e.g., N-alkylation with bromoacetic acid)

-

To a solution of the pyrrolidinone-acid fragment (1.0 eq) in DMF (0.1 M), add HATU (1.2 eq).

-

Add the amine-TFA salt from the previous step (1.1 eq) followed by DIPEA (3.0 eq).

-

Stir the mixture at room temperature overnight (12-16 hours).

-

Monitor the reaction by LC-MS.

-

Work-up: Dilute the reaction with ethyl acetate. Wash with water (2x), 5% LiCl (aq) solution (2x, to remove DMF), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to afford the desired coupled product.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Advanced Considerations

| Issue | Potential Cause | Recommended Solution |

| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase TFA concentration or extend reaction time. Confirm starting material quality. |

| Low Yield in Amide Coupling | Incomplete activation; poor quality reagents; steric hindrance. | Ensure reagents (especially HATU and DIPEA) are anhydrous. Consider alternative coupling agents like COMU or T3P. For hindered systems, gentle heating (40-50 °C) may be required. |

| Side Product Formation | Alkylation by t-butyl cation; racemization. | Add a scavenger (e.g., TIPS) during deprotection. Use HATU to minimize racemization risk during coupling. Keep reaction temperatures low. |

| Purification Difficulties | Polar nature of the molecule; residual DMF or coupling byproducts. | Use a LiCl wash to effectively remove DMF. Ensure the aqueous work-up is thorough. Consider reverse-phase chromatography for highly polar compounds. |

Conclusion

The this compound building block is a powerful tool for introducing conformational rigidity in PROTAC linker design. Its stereochemically defined structure and synthetic tractability make it a valuable component in the medicinal chemist's toolbox for optimizing PROTAC efficacy. By following robust protocols for Boc deprotection and amide coupling, researchers can efficiently incorporate this moiety to explore the impact of linker rigidity on ternary complex formation and targeted protein degradation.

References

- 2. benchchem.com [benchchem.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. chempep.com [chempep.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl (8-aminooctyl)carbamate, 88829-82-7 | BroadPharm [broadpharm.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. BOC Protection and Deprotection [ms.bzchemicals.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Protocol for coupling (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate with carboxylic acids

An Application Note and Protocol for the Synthesis of N-Acylated (R)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate Derivatives

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. The chiral lactam, this compound, serves as a vital building block, providing a rigid backbone that mimics peptide turns or presents substituents in a well-defined spatial orientation. Its derivatives are integral to the development of novel therapeutics, including enzyme inhibitors and receptor modulators.

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the effective coupling of this compound with a diverse range of carboxylic acids. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for reagent selection, and robust protocols that ensure high-yield, high-purity synthesis of the target amide products.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, requiring harsh conditions that are incompatible with complex molecules.[1] The reaction proceeds via an acid-base neutralization to form a stable carboxylate-ammonium salt. To facilitate amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the primary role of coupling reagents.[2]

This guide focuses on two of the most reliable and widely adopted coupling systems in modern organic synthesis:

-

Carbodiimide-Mediated Coupling (EDC/HOBt): A cost-effective and versatile method suitable for a wide array of substrates.

-

Onium Salt-Mediated Coupling (HATU/Base): A highly efficient and rapid method, particularly effective for challenging or sterically hindered substrates and for minimizing racemization.[3][4]

Visualizing the Synthetic Strategy

The overall synthetic transformation is an acylation of the primary amine on the pyrrolidinone ring.

Protocol 1: EDC/HOBt Mediated Coupling

This method relies on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is used as an additive to trap this intermediate, generating an HOBt active ester. This two-stage process is crucial as it minimizes side reactions, such as the formation of N-acylurea, and effectively suppresses the racemization of chiral carboxylic acids.[5][6][7]

Mechanism of Action: EDC/HOBt

Materials and Reagent Stoichiometry

| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |

| Carboxylic Acid | - | 1.0 | Limiting Reagent |

| This compound | 200.23 | 1.1 - 1.2 | Amine component; slight excess drives reaction |

| EDC·HCl (EDCI) | 191.70 | 1.2 - 1.5 | Coupling Agent (Carbodiimide) |

| HOBt·H₂O | 153.14 | 1.2 - 1.5 | Racemization suppressor & side-reaction inhibitor |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base (if acid salt is used) |

| Anhydrous Solvent (DMF or DCM) | - | - | Reaction Medium (0.1 - 0.5 M concentration) |

Step-by-Step Protocol (EDC/HOBt)

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt·H₂O (1.2 eq.).

-

Dissolution: Add anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir the mixture until all solids are dissolved. Note: DMF is preferred for its superior solvating properties, but DCM can be advantageous for easier work-up.

-